(5E)-1-(3-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
(5E)-1-(3-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydroxyphenyl group, and a sulfanylidene diazinane dione core.
Properties
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S/c18-10-2-1-3-11(7-10)20-16(24)13(15(23)19-17(20)25)6-9-4-5-12(21)8-14(9)22/h1-8,21-22H,(H,19,23,25)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDZBKMYYYDZNI-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=C(C=C3)O)O)C(=O)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=C(C=C(C=C3)O)O)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 2,4-dihydroxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea and a suitable catalyst under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or sulfoxides.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5E)-1-(3-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(3-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, which have unique chemical properties.
Uniqueness
(5E)-1-(3-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
